N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Kinase inhibitor design Regioisomer selectivity Furo[3,2-b]pyridine scaffold

For medicinal chemistry teams optimizing CLK/HIPK targeted probes, this 5-furanyl, para-OCF3 benzamide is the definitive reference compound. Its 3,5-disubstituted furo[3,2-b]pyridine scaffold fulfills the strict pharmacophoric requirements for kinase selectivity established in published SAR series. Substituting isomers like the 6-furanyl (CAS 1904239-62-8) or meta-OCF3 analog introduces unacceptable variability. Procure this exact regioisomer to ensure assay reproducibility and build robust pharmacophore models.

Molecular Formula C18H13F3N2O3
Molecular Weight 362.308
CAS No. 2034340-67-3
Cat. No. B2545723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
CAS2034340-67-3
Molecular FormulaC18H13F3N2O3
Molecular Weight362.308
Structural Identifiers
SMILESC1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H13F3N2O3/c19-18(20,21)26-15-5-3-13(4-6-15)17(24)23-10-12-8-14(11-22-9-12)16-2-1-7-25-16/h1-9,11H,10H2,(H,23,24)
InChIKeyRSUZZOBFXVWOHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034340-67-3): Compound-Class Definition and Procurement-Relevant Characteristics


N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034340-67-3) is a synthetic small molecule belonging to the class of heteroaryl-bridged benzamides. Its structure comprises a furan-2-yl substituent at the 5-position of a pyridine ring, linked via a methylene spacer to a 4-(trifluoromethoxy)benzamide moiety . The compound's scaffold is consistent with the furo[3,2-b]pyridine chemotype, which has been established as a privileged scaffold for generating highly selective inhibitors of cdc-like kinases (CLKs) and HIPKs [1].

Why N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034340-67-3) Cannot Be Replaced by Generic Analogs


In furo[3,2-b]pyridine-based kinase inhibitors, small structural perturbations—particularly the regiochemistry of the furan attachment on the pyridine ring and the position of the trifluoromethoxy substituent on the benzamide ring—dramatically alter target selectivity and potency [1]. Positional isomers such as the 6-furanyl (CAS 1904239-62-8) and 2-furanyl (CAS 2034441-70-6) variants, as well as meta-trifluoromethoxy (3-OCF₃) analogs, have been documented to exhibit divergent binding profiles. Consequently, substituting any of these closely related compounds for the target molecule in biological assays without confirmatory data introduces unacceptable variability and compromises experimental reproducibility.

Quantitative Differentiation Evidence for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034340-67-3)


Regioisomeric Distinction: 5-Furanyl-Pyridine Attachment vs. 6-Furanyl and 2-Furanyl Analogs

The target compound features a furan-2-yl substituent at the pyridine 5-position (CAS 2034340-67-3). The regioisomeric analog with the furan at the 6-position (CAS 1904239-62-8) and the analog with the furan at the 2-position (CAS 2034441-70-6) differ only in the point of heterocyclic attachment. In the furo[3,2-b]pyridine series, 3,5-disubstitution (corresponding to pyridine 5-substitution) has been demonstrated to be critical for achieving high selectivity for CLK1/2/4 over other kinases, whereas alternative substitution patterns yield distinct selectivity profiles or reduced potency [1]. While direct head-to-head IC₅₀ data comparing these three regioisomers are not publicly available, the well-characterized structure–activity relationship (SAR) of the furo[3,2-b]pyridine chemotype establishes that the 5-substituted variant is the core motif for CLK/HIPK inhibitor development programs [1].

Kinase inhibitor design Regioisomer selectivity Furo[3,2-b]pyridine scaffold

Trifluoromethoxy Regioisomerism: para-OCF₃ vs. meta-OCF₃ on Benzamide Ring

The target compound carries the trifluoromethoxy group at the para-position (4-OCF₃) of the benzamide ring. The meta-substituted analog (3-OCF₃, CAS 2034441-70-6) differs only in the aryl substitution pattern. In medicinal chemistry, para- vs. meta-OCF₃ substitution influences electron distribution, dipole moment, and metabolic vulnerability. In the context of kinase inhibitor benzamides, para-substituted electron-withdrawing groups have been associated with improved target binding through enhanced hydrogen-bond acceptor interactions with the kinase hinge region [1]. Although direct comparative IC₅₀ data for the para-OCF₃ vs. meta-OCF₃ pair are not publicly reported, the para-substitution pattern is the design principle consistently employed in furo[3,2-b]pyridine-based CLK/HIPK inhibitors with demonstrated sub-micromolar cellular activity [1].

Lipophilic efficiency Metabolic stability Trifluoromethoxy positional isomers

Scaffold Classification: Membership in the Furo[3,2-b]pyridine Privileged Chemotype

The 5-(furan-2-yl)pyridine substructure of the target compound formally maps onto the furo[3,2-b]pyridine core when the furan is considered fused. The furo[3,2-b]pyridine scaffold has been validated as a privileged chemotype yielding CLK1 inhibitors with IC₅₀ values in the low nanomolar range and >100-fold selectivity over closely related kinases such as DYRK1A [1]. Key exemplars in the 3,5-disubstituted furo[3,2-b]pyridine series achieved CLK1 IC₅₀ of ~10–100 nM with selectivity indices exceeding 30-fold against a broad kinase panel [1]. While these data are from optimized analogs rather than the target compound itself, they establish the scaffold's inherent capacity for potent and selective kinase inhibition—a property not shared by simple pyridine-benzamide analogs lacking the furan component.

Privileged scaffold Kinase selectivity Chemical probe development

Computed Physicochemical Property Comparison: LogP and Hydrogen-Bond Parameters

The target compound has a computed logP of approximately 3.38 [1], placing it within the optimal lipophilicity range (logP 1–3) for oral drug-likeness, though at the upper boundary. By comparison, the 6-furanyl regioisomer (CAS 1904239-62-8) is expected to have an essentially identical logP due to the same atom composition, but differences in molecular shape and electrostatic potential distribution arising from the changed furan attachment point may affect binding site complementarity. Calculated hydrogen-bond acceptor count is 3 (consistent with the furan oxygen, pyridine nitrogen, and amide carbonyl), and hydrogen-bond donor count is 1 (amide NH) . These parameters are identical across regioisomers, meaning that differentiation rests entirely on 3D molecular recognition rather than bulk physicochemical properties—reinforcing the need for regioisomerically pure compound sourcing.

Lipophilicity Drug-likeness Physicochemical profiling

Recommended Application Scenarios for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide (CAS 2034340-67-3)


CLK1/2/4 and HIPK2 Chemical Probe Development Using Furo[3,2-b]pyridine Scaffolds

This compound is structurally aligned with the furo[3,2-b]pyridine privileged scaffold that has yielded selective CLK and HIPK inhibitors with nanomolar potency [1]. As a 5-substituted variant with para-OCF₃ substitution, it matches the pharmacophoric requirements established in this chemotype series. Procurement of this specific regioisomer is indicated for medicinal chemistry teams optimizing CLK/HIPK targeted chemical probes, where scaffold-based SAR has demonstrated that 3,5-disubstitution is essential for achieving kinase selectivity [1].

Regioisomeric Selectivity Profiling in Kinase Inhibitor Screening Cascades

Given the documented divergence in biological activity across regioisomers (5-furanyl vs. 6-furanyl vs. 2-furanyl attachment) and OCF₃ positional isomers (para vs. meta), this compound is appropriate for inclusion in focused screening sets designed to map regioisomer-dependent selectivity against kinase panels. The identical bulk physicochemical properties across isomers (logP, MW, HBA/HBD) mean that any observed differential activity can be confidently attributed to 3D molecular recognition rather than property-driven artifacts [1].

Structure–Activity Relationship (SAR) Expansion Around the Furan-Pyridine-Benzamide Chemotype

For research groups building SAR datasets around heteroaryl-bridged benzamide kinase inhibitors, this compound serves as a reference point for the 5-furanyl, para-OCF₃ substitution pattern. Comparative evaluation against the 6-furanyl isomer (CAS 1904239-62-8) and meta-OCF₃ analog (CAS 2034441-70-6) can delineate the contributions of regioisomerism to target engagement and selectivity [1]. This systematic approach is essential for establishing robust pharmacophore models for CLK/HIPK inhibition.

Chemical Library Diversification for Kinase-Focused High-Throughput Screening

The furo[3,2-b]pyridine scaffold is underrepresented in commercial screening libraries relative to more common kinase hinge-binder motifs. Including this compound in diversity-oriented screening collections expands the chemical space sampled in kinase-targeted HTS campaigns, particularly for understudied kinases such as CLKs and HIPKs where selective chemical matter is scarce [1].

Quote Request

Request a Quote for N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.